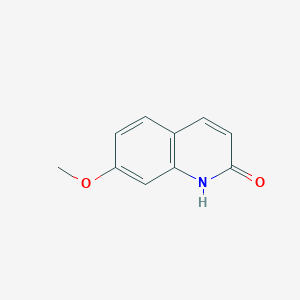
7-Methoxyquinolin-2(1H)-one
Cat. No. B1387330
Key on ui cas rn:
23981-26-2
M. Wt: 175.18 g/mol
InChI Key: AUHADULCABPIFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09174992B2
Procedure details


(E)-Ethyl 3-(4-methoxy-2-nitrophenyl)acrylate (20.00 g, 80 mmol) and iron powder (3.39 mL, 478 mmol) were mixed in acetic acid (300 mL). The reaction mixture was stirred at room temperature for 4 days. The reaction mixture was filtered through CELITE™. The filtrate was partitioned between ethyl acetate and saturated sodium bicarbonate. The aqueous layer was separated and extracted once more with ethyl acetate. The combined organic layers were washed with brine, dried over magnesium sulfate, and concentrated. The resulting crude product was diluted with dichloromethane and filtered. The filtrate was diluted with hexanes and partially concentrated. The resulting precipitate was filtered off to yield 7-methoxyquinolin-2(1H)-one (13.16 g, 75 mmol, 94% yield) as a light yellow solid.



Yield
94%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6](/[CH:9]=[CH:10]/[C:11](OCC)=[O:12])=[C:5]([N+:16]([O-])=O)[CH:4]=1>C(O)(=O)C.[Fe]>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:6]([CH:9]=[CH:10][C:11](=[O:12])[NH:16]2)=[CH:7][CH:8]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
20 g
|
|
Type
|
reactant
|
|
Smiles
|
COC1=CC(=C(C=C1)/C=C/C(=O)OCC)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
|
Name
|
|
|
Quantity
|
3.39 mL
|
|
Type
|
catalyst
|
|
Smiles
|
[Fe]
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred at room temperature for 4 days
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The reaction mixture was filtered through CELITE™
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The filtrate was partitioned between ethyl acetate and saturated sodium bicarbonate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The aqueous layer was separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted once more with ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic layers were washed with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The resulting crude product was diluted with dichloromethane
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The filtrate was diluted with hexanes
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
partially concentrated
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The resulting precipitate was filtered off
|
Outcomes


Product
Details
Reaction Time |
4 d |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC1=CC=C2C=CC(NC2=C1)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 75 mmol | |
| AMOUNT: MASS | 13.16 g | |
| YIELD: PERCENTYIELD | 94% | |
| YIELD: CALCULATEDPERCENTYIELD | 93.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
